
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride
概要
説明
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the formula C₂₄H₁₆Cl₂N₄ . It is used in the synthesis of porous polyelectrolyte frameworks .
Synthesis Analysis
Li et al. synthesized the viologen-based cationic COF (PC-COF) using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a knot and 1,1-bis(4-formylphenyl)-4,4′-bipyridinium dichloride (BFBP 2+ ·2Cl −) as a strut .Chemical Reactions Analysis
The compound has been used in the synthesis of porous polyelectrolyte frameworks . In 2017, Coskun et al. reported bipyridinium-based charged covalent triazine frameworks for carbon dioxide capture and conversion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.31 g/mol . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis of Porous Polyelectrolyte Frameworks
This compound can be used in the synthesis of porous polyelectrolyte frameworks (i-POPs). These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability . The ionothermal trimerization reaction was applied to polymerize 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride into a positively charged covalent triazine framework (CTF) in the presence of ZnCl2 .
Adsorption
The i-POPs synthesized using this compound can be used in adsorption applications . The surface chemistry, ionic interaction, and pore confinement of i-POPs can be manipulated to enhance their performance in adsorption processes .
Separation
i-POPs can also be used in separation processes . Their tunable pores and adjustable functionality make them suitable for separating different substances .
Catalysis
The i-POPs and i-CTFs synthesized using this compound can be used in catalytic organic reactions . They remain highly stable during these reactions .
Sensing
i-POPs have potential applications in sensing . Their distinctive performances can be utilized in the development of sensors .
Ion Conduction
i-POPs can be used in ion conduction applications . Their ionic interaction and pore confinement properties can enhance their performance in ion conduction .
Biomedical Applications
i-POPs have potential benefits in biomedical applications . Their structural diversity and unique properties can bring new hope of intriguing applications in the biomedical field .
Photocatalysis and Electro-catalysis
Functional porous organic frameworks synthesized using this compound can be exploited for photo- and electro-catalysis .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound can undergo cyano cyclotrimerization in the presence of zncl2 via an ionothermal method . This process results in the production of a viologen-containing CTF .
Biochemical Pathways
The compound’s ability to undergo cyano cyclotrimerization suggests it may influence pathways related to this process .
Result of Action
The compound’s ability to undergo cyano cyclotrimerization suggests it may have effects related to this process .
Action Environment
The compound’s ability to undergo cyano cyclotrimerization in the presence of zncl2 suggests that the presence of specific ions may influence its action .
特性
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJMBTYWXFAHW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603282 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
CAS RN |
31515-20-5 | |
| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



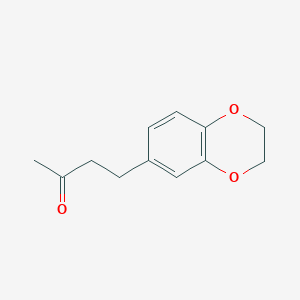


![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)


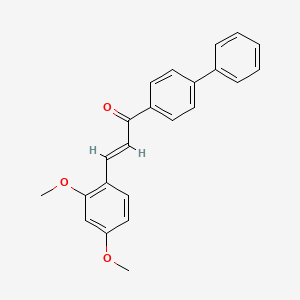
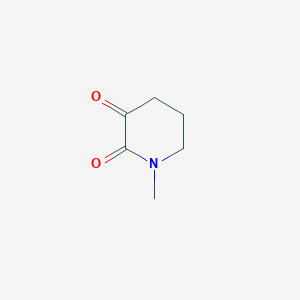

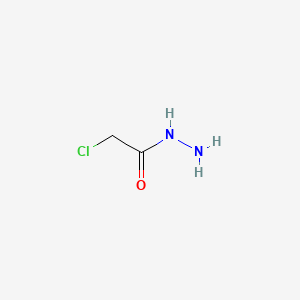
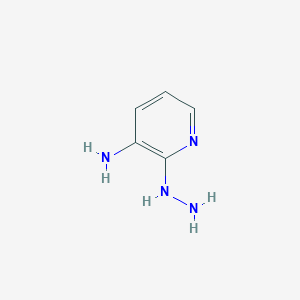
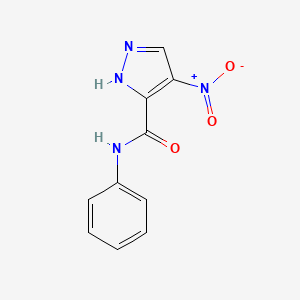
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)